
2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1-(1-naphthylmethyl)-1H-indole
Descripción general
Descripción
2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1-(1-naphthylmethyl)-1H-indole, also known as INDY, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields. INDY is a synthetic compound that was first synthesized in 2015 and has since been the subject of numerous studies.
Mecanismo De Acción
The exact mechanism of action of 2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1-(1-naphthylmethyl)-1H-indole is not yet fully understood. However, it is believed that this compound exerts its anticancer and neuroprotective effects by modulating various signaling pathways in cells. This compound has been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is known to play a key role in cancer cell proliferation and survival. This compound has also been shown to activate the Nrf2/ARE signaling pathway, which is involved in the cellular defense against oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to inhibit the activity of various enzymes, including topoisomerase II and HDACs. This compound has also been shown to increase the expression of various genes involved in the cellular defense against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1-(1-naphthylmethyl)-1H-indole is its potent anticancer and neuroprotective activity. This compound has also been shown to have low toxicity and can be easily synthesized in the laboratory. However, one of the major limitations of this compound is its poor solubility, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several potential future directions for 2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1-(1-naphthylmethyl)-1H-indole research. One potential direction is the development of more potent analogs of this compound with improved solubility and pharmacokinetic properties. Another potential direction is the investigation of the mechanism of action of this compound in more detail. Further studies are also needed to investigate the potential applications of this compound in other fields of scientific research, such as cardiovascular disease and inflammation.
Conclusion:
In conclusion, this compound is a novel compound that has gained attention in the scientific community due to its potential applications in various fields. This compound has been shown to exhibit potent anticancer and neuroprotective activity and has various biochemical and physiological effects. Although there are some limitations to its use, this compound has the potential to be a valuable tool in scientific research. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other fields of scientific research.
Aplicaciones Científicas De Investigación
2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1-(1-naphthylmethyl)-1H-indole has been shown to have potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of cancer research. This compound has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been shown to inhibit the proliferation of cancer cells and induce apoptosis.
Apart from its anticancer activity, this compound has also been shown to exhibit neuroprotective activity. This compound has been shown to protect neurons against oxidative stress and reduce the production of reactive oxygen species. This compound has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Propiedades
IUPAC Name |
2-[1-(naphthalen-1-ylmethyl)indol-2-yl]-5-propan-2-yl-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O/c1-16(2)23-25-26-24(28-23)22-14-18-9-4-6-13-21(18)27(22)15-19-11-7-10-17-8-3-5-12-20(17)19/h3-14,16H,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNUYJSDZCYJBSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(O1)C2=CC3=CC=CC=C3N2CC4=CC=CC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B3313642.png)
![N-(2,4-dimethoxyphenyl)-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide](/img/structure/B3313660.png)

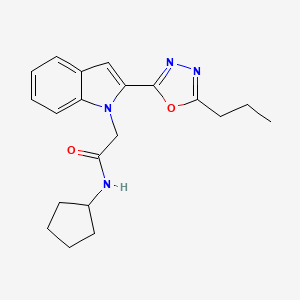
![N-(1,3-benzodioxol-5-ylmethyl)-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide](/img/structure/B3313672.png)
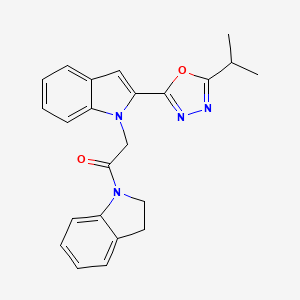

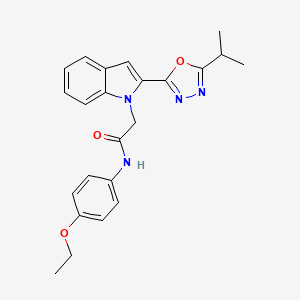
![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide](/img/structure/B3313710.png)
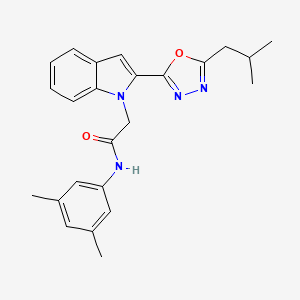
![6-bromo-N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B3313727.png)
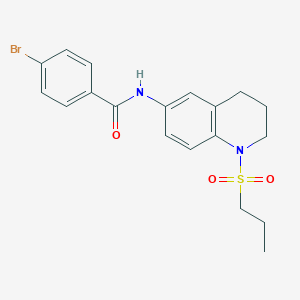

![2-(5-(4-acetylpiperazin-1-yl)-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-cyclopentylacetamide](/img/structure/B3313742.png)